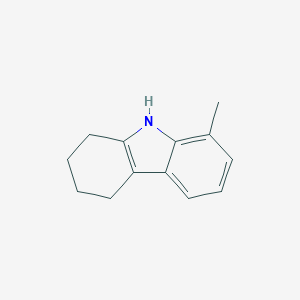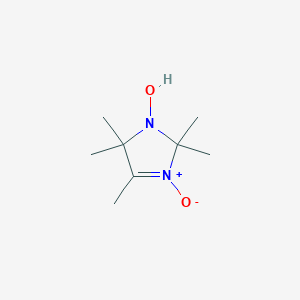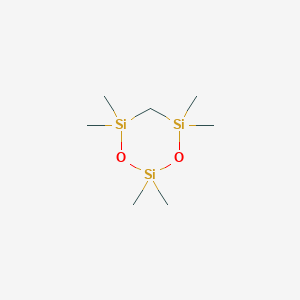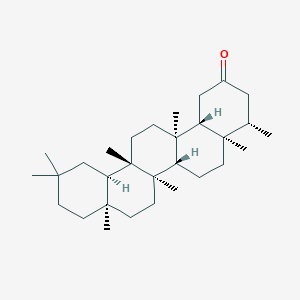
(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-one is a pentacyclic triterpenoid compound that is structurally related to friedelin (friedelan-3-one). It is found in various plant species, particularly in the cork tissues and leaves of plants from families such as Celastraceae, Asteraceae, Fabaceae, and Myrtaceae . This compound has garnered interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities .
準備方法
Synthetic Routes and Reaction Conditions
(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-one can be synthesized through various chemical reactions involving triterpenoid precursors. One common method involves the oxidation of friedelin using reagents such as chromium trioxide or potassium permanganate under controlled conditions . Another approach is the cyclization of squalene oxide, which undergoes multiple 1,2-shifts to form the pentacyclic structure .
Industrial Production Methods
Industrial production of friedelan-2-one often involves the extraction of friedelin from natural sources followed by chemical modification. Techniques such as supercritical fluid extraction (SFE) using carbon dioxide modified with solvents like methanol or ethanol are employed to obtain high yields of friedelin . The extracted friedelin is then subjected to oxidation reactions to produce friedelan-2-one .
化学反応の分析
Types of Reactions
(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to friedelin-2,3-dione using oxidizing agents like chromium trioxide.
Reduction: Reduction to friedelan-2-ol using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions where halogens replace hydrogen atoms in the molecule.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Friedelin-2,3-dione.
Reduction: Friedelan-2-ol.
Substitution: Halogenated derivatives of friedelan-2-one.
科学的研究の応用
(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of friedelan-2-one involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells by modulating signaling pathways.
Antimicrobial: Disrupts microbial cell membranes and inhibits the growth of pathogens.
類似化合物との比較
(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-one is compared with other similar pentacyclic triterpenoids such as:
Friedelin (friedelan-3-one): Similar structure but differs in the position of the carbonyl group.
Friedelan-3-ol: Reduced form of friedelin with a hydroxyl group at the third position.
Friedelan-2,3-dione: Oxidized form with carbonyl groups at the second and third positions.
This compound is unique due to its specific pharmacological properties and its ability to undergo diverse chemical reactions, making it a valuable compound for various applications .
特性
CAS番号 |
17947-04-5 |
|---|---|
分子式 |
C30H50O |
分子量 |
426.7 g/mol |
IUPAC名 |
(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-one |
InChI |
InChI=1S/C30H50O/c1-20-17-21(31)18-23-27(20,5)10-9-22-28(23,6)14-16-30(8)24-19-25(2,3)11-12-26(24,4)13-15-29(22,30)7/h20,22-24H,9-19H2,1-8H3/t20-,22-,23+,24+,26+,27+,28+,29+,30-/m0/s1 |
InChIキー |
XZBLWSYTQGLHOZ-GYGMBBFFSA-N |
SMILES |
CC1CC(=O)CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C |
異性体SMILES |
C[C@H]1CC(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C |
正規SMILES |
CC1CC(=O)CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


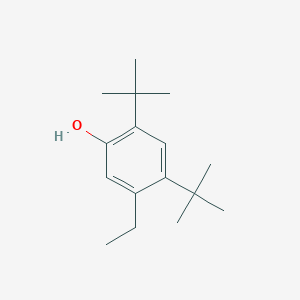
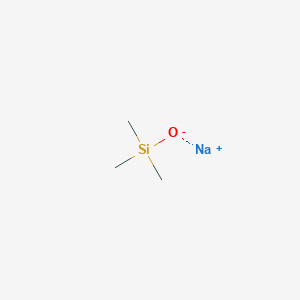
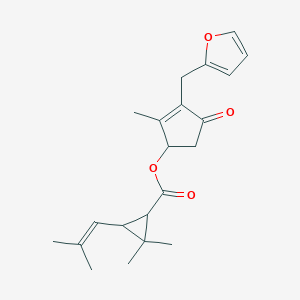
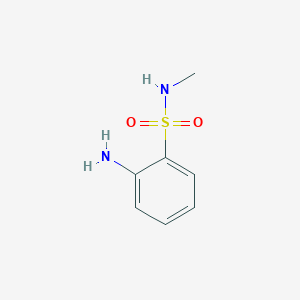
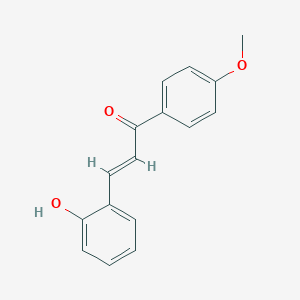
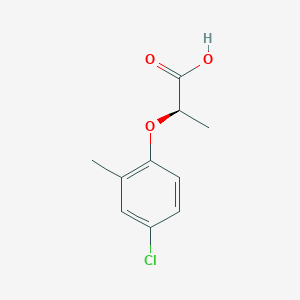
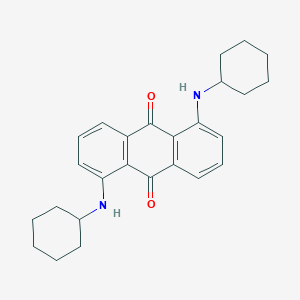
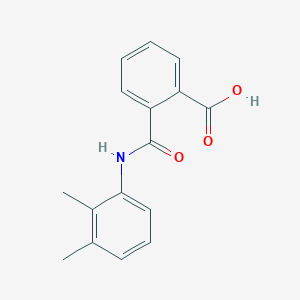
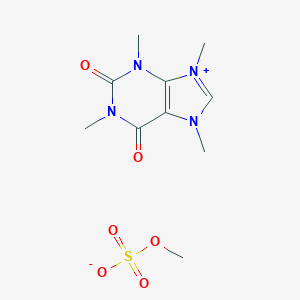
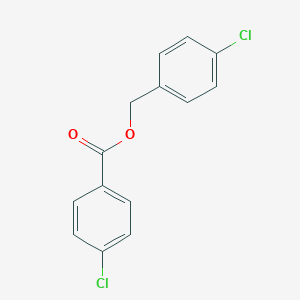
![Ethyl 3-methyl-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B95680.png)
